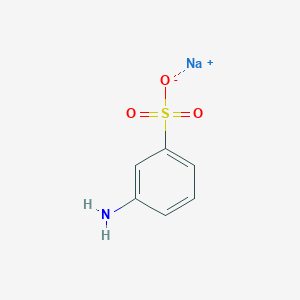

3-アミノベンゼンスルホン酸ナトリウム

説明

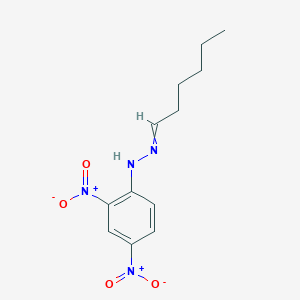

Sodium 3-aminobenzenesulfonate is a chemical compound that plays a crucial role in various chemical processes and applications due to its unique properties. It is part of the benzenesulfonate family, which is widely studied for its reactivity and utility in synthesis and materials science.

Synthesis Analysis

The synthesis of related sulfonates often involves multi-step chemical processes, including sulfonation, photochlorination, Hoffmann amination, and reduction. For instance, the synthesis of 3-Amino-4-aminomethylbenzenesulfonate from o-nitrotoluene by these methods resulted in high purity and yield, indicating the efficiency of these synthetic routes for sulfonate compounds (Jiang Du-xiao, 2005).

Molecular Structure Analysis

The molecular structure of sulfonate salts is characterized by their coordination geometry and hydrogen bonding. For example, polymeric anhydrous sodium 2-aminobenzensulfonate exhibits a two-dimensional polymer structure based on a distorted octahedral NaO5N unit, highlighting the complex structural arrangements possible with sulfonate salts (Graham Smith et al., 2004).

Chemical Reactions and Properties

The reactivity of sulfonate compounds includes their ability to form complexes and participate in various chemical reactions. The modification of carbon nanotubes with sodium p-aminobenzenesulfonate demonstrates the compound's utility in enhancing adsorptive performance, particularly for metal ions like Cu2+, showcasing the chemical versatility of sulfonates (Jing-zhi Zheng et al., 2013).

科学的研究の応用

タンパク質との相互作用

3-アミノベンゼンスルホン酸ナトリウムは、ウシ血清アルブミン (BSA) やヒト血清アルブミン (HSA) などのタンパク質との相互作用を調査する研究で使用されてきました。 これらの相互作用を研究するために、蛍光消光法、UV 吸収スペクトル、分子モデリング法が使用されました . 結合特性と部位が報告されており、結合モードは主に疎水性相互作用であると示唆されています .

チオ尿素誘導体の合成

3-アミノベンゼンスルホン酸ナトリウムは、飽和脂肪族炭化水素基を含む化合物である N-n-アミル-N′(p-アミノベンゼンスルホン酸ナトリウム) チオ尿素 (APT) の合成に使用されてきました .

高圧重合

3-アミノベンゼンスルホン酸ナトリウムは、高圧重合プロセスで使用されてきました。 これは、18 kbar で過硫酸ナトリウムと硫酸第一鉄を用いて重合されました .

導電性ポリマーの合成

3-アミノベンゼンスルホン酸ナトリウムは、導電性ポリマーの合成に使用されてきました。 これは、過硫酸ナトリウム、アニリン塩酸塩、硫酸第一鉄と共に高圧下で重合されました .

特性研究

3-アミノベンゼンスルホン酸ナトリウムは、ポリマーの特性研究で使用されてきました。 FT-IR 分光法、UV-Vis 分光法、ゲル浸透クロマトグラフィー、燃焼分析、X 線光電子分光法などの技術が使用されてきました .

ポリマーのドーピングとデドーピング

作用機序

Target of Action

Sodium 3-aminobenzenesulfonate, also known as metanilic acid sodium salt , is a type of sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are the primary targets of sulfonamides, including Sodium 3-aminobenzenesulfonate .

Mode of Action

Sulfonamides, including Sodium 3-aminobenzenesulfonate, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, preventing the incorporation of PABA into dihydropteroate, a precursor of folic acid . This inhibits the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Biochemical Pathways

The inhibition of folic acid synthesis by Sodium 3-aminobenzenesulfonate affects the biochemical pathway of nucleotide synthesis. Folic acid is a crucial co-factor in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, Sodium 3-aminobenzenesulfonate effectively halts the production of DNA in bacteria .

Pharmacokinetics

As a sulfonamide, it is expected to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of DNA synthesis by Sodium 3-aminobenzenesulfonate leads to the cessation of bacterial growth and replication . This results in the bacteriostatic effect of the compound, effectively controlling the spread of bacterial infections .

Action Environment

The action, efficacy, and stability of Sodium 3-aminobenzenesulfonate can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs can influence its action through drug-drug interactions .

特性

IUPAC Name |

sodium;3-aminobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S.Na/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXWXYTYBIBBLD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

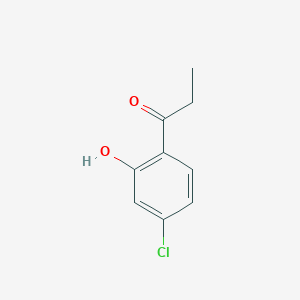

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

121-47-1 (Parent) | |

| Record name | Metanilic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0061539 | |

| Record name | Benzenesulfonic acid, 3-amino-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1126-34-7 | |

| Record name | Metanilic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-amino-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 3-amino-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-aminobenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-Biphenyl]-4,4'-dicarbonitrile](/img/structure/B73637.png)